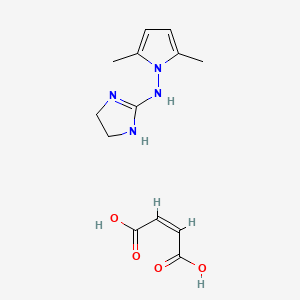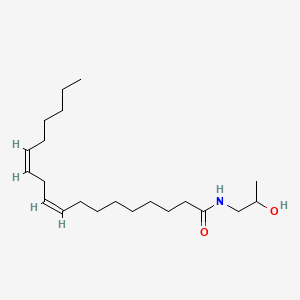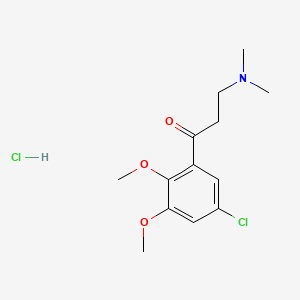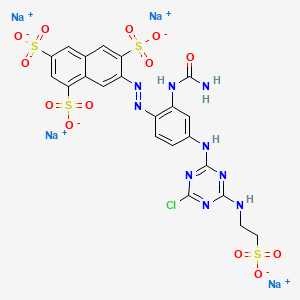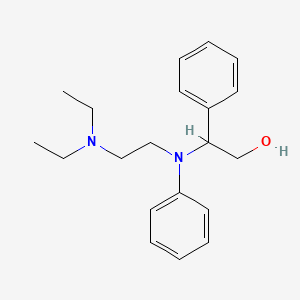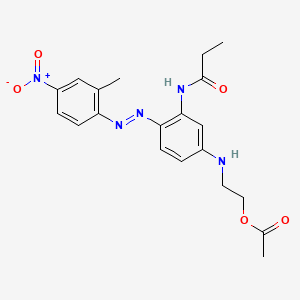
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- is a complex organic compound It is characterized by its azo group, which is a functional group with the formula R-N=N-R’, where R and R’ can be either aryl or alkyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- typically involves multiple steps. One common method includes the following steps:
Diazotization: The starting material, 2-methyl-4-nitroaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-(acetyloxy)ethyl)aniline to form the azo compound.
Amidation: The final step involves the amidation of the azo compound with propanoic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the azo group or the acetyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products may include nitro compounds or carboxylic acids.
Reduction: Amines are the major products formed.
Substitution: The products depend on the nucleophile used and the site of substitution.
Scientific Research Applications
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- involves its interaction with molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with various biological targets. The acetyloxy group can be hydrolyzed to release acetic acid, which may also play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with the formula CH3CH2CONH2.
N-(2-(acetyloxy)ethyl)aniline: A precursor used in the synthesis of the compound.
2-Methyl-4-nitroaniline: Another precursor used in the synthesis.
Uniqueness
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- is unique due to its complex structure, which includes an azo group, an acetyloxy group, and an amide group. This combination of functional groups gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
72987-38-3 |
|---|---|
Molecular Formula |
C20H23N5O5 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-[4-[(2-methyl-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate |
InChI |
InChI=1S/C20H23N5O5/c1-4-20(27)22-19-12-15(21-9-10-30-14(3)26)5-7-18(19)24-23-17-8-6-16(25(28)29)11-13(17)2/h5-8,11-12,21H,4,9-10H2,1-3H3,(H,22,27) |
InChI Key |
NZDWVVBVRIKJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NCCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


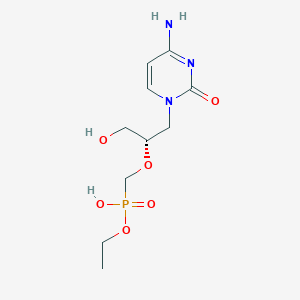

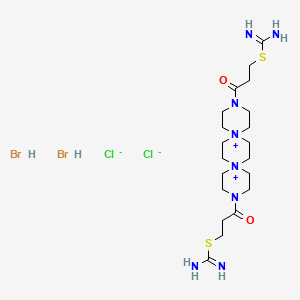
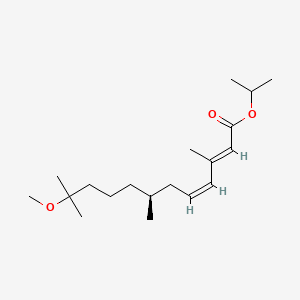

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
